molecular formula C12H14ClFN2 B2646160 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride CAS No. 2375274-47-6

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride

Cat. No.: B2646160
CAS No.: 2375274-47-6
M. Wt: 240.71
InChI Key: YOXBTYWYRWDVDY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C12H13FN2·HCl It is a derivative of benzonitrile, featuring a fluorine atom and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrrolidinylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile;hydrochloride
  • 2-Fluoro-5-(pyrrolidin-4-ylmethyl)benzonitrile;hydrochloride

Uniqueness

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyrrolidinylmethyl group influences its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-12-2-1-9(6-11(12)7-14)5-10-3-4-15-8-10;/h1-2,6,10,15H,3-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBTYWYRWDVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=C(C=C2)F)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-47-6
Record name 2-fluoro-5-[(pyrrolidin-3-yl)methyl]benzonitrile hydrochloride
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